(E)-m-Coumaric acid

Beschreibung

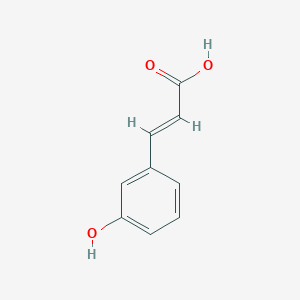

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDGJDHHZEWEP-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336224 |

Source

|

| Record name | trans-m-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14755-02-3, 588-30-7 |

Source

|

| Record name | trans-3-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14755-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamic acid, m-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-m-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C |

Source

|

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-m-Coumaric Acid: Chemical Structure, Properties, and Biological Activities

(E)-m-Coumaric acid , also known as (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid or 3-hydroxycinnamic acid, is a phenolic compound belonging to the class of hydroxycinnamic acids.[1][2] As a secondary metabolite in various plants and a component of the human diet, it has garnered significant interest within the scientific community for its potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

(E)-m-Coumaric acid is one of three isomers of coumaric acid, distinguished by the position of the hydroxyl group on the phenyl ring.[2] The "m-" or "meta-" designation indicates that the hydroxyl group is at the C3 position of the phenyl ring. The "(E)-" prefix denotes the trans configuration of the carbon-carbon double bond in the acrylic acid side chain.

Table 1: Chemical Identifiers for (E)-m-Coumaric acid

| Identifier | Value |

| IUPAC Name | (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid |

| Synonyms | m-Coumaric acid, 3-Hydroxycinnamic acid, meta-Coumaric acid |

| CAS Number | 14755-02-3[4] |

| Chemical Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol [2] |

| SMILES | O=C(O)/C=C/c1cc(O)ccc1 |

| InChI Key | KKSDGJDHHZEWEP-SNAWJCMRSA-N |

Physicochemical Properties

(E)-m-Coumaric acid is a solid at room temperature and its appearance can range from off-white to yellow.[3] Its solubility and acidity are key parameters for its biological activity and formulation.

Table 2: Physicochemical Properties of (E)-m-Coumaric acid

| Property | Value |

| Appearance | Solid, Off-white to yellow[3] |

| Melting Point | 192-196 °C[4] |

| pKa | Approximately 4.48 (carboxylic acid), 10.35 (phenolic hydroxyl) |

| Solubility | Soluble in DMSO (100 mg/mL), sparingly soluble in water |

Synthesis and Purification

The synthesis of (E)-m-coumaric acid can be achieved through various organic chemistry reactions. A common and effective method is the Knoevenagel condensation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines the synthesis of (E)-m-coumaric acid from 3-hydroxybenzaldehyde (B18108) and malonic acid.

Materials:

-

3-hydroxybenzaldehyde

-

Malonic acid

-

Pyridine (B92270) (catalyst)

-

Piperidine (B6355638) (catalyst)

-

1,4-Dioxane (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) and malonic acid (3 equivalents) in 1,4-dioxane.

-

Add a catalytic amount of pyridine and piperidine to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (E)-m-coumaric acid.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of (E)-m-Coumaric acid.

Biological Activities and Mechanisms of Action

(E)-m-Coumaric acid exhibits a range of biological activities, primarily attributed to its phenolic structure which allows it to act as an antioxidant.

Antioxidant Activity

The antioxidant capacity of (E)-m-coumaric acid stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This activity can be quantified using various in vitro assays.

This protocol details the determination of the free radical scavenging activity of (E)-m-coumaric acid using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

(E)-m-Coumaric acid

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of (E)-m-coumaric acid and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or control to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

(E)-m-Coumaric acid has demonstrated anti-inflammatory properties, which may be linked to its ability to inhibit the production of pro-inflammatory mediators.

This in vitro assay assesses the anti-inflammatory potential of (E)-m-coumaric acid by measuring its ability to inhibit the heat-induced denaturation of egg albumin.

Materials:

-

(E)-m-Coumaric acid

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac (B195802) sodium (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of egg albumin (e.g., 1% v/v) in PBS.

-

Prepare various concentrations of (E)-m-coumaric acid and diclofenac sodium.

-

In test tubes, mix the egg albumin solution with the different concentrations of the test compound or control.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value is determined from the dose-response curve.

Enzyme Inhibition

(E)-m-Coumaric acid has been shown to inhibit the activity of certain enzymes, such as tyrosinase.

Table 3: Quantitative Data on Biological Activities of Coumaric Acid Isomers

| Activity | Compound | Assay | IC₅₀ Value |

| Tyrosinase Inhibition | p-Coumaric acid ethyl ester | Mushroom Tyrosinase | 4.89 µg/mL[5][6] |

| Tyrosinase Inhibition | m-Coumaric acid | Epidermis Tyrosinase | Dose-dependent inhibition (0-0.98 mM)[3] |

Note: Quantitative data for (E)-m-coumaric acid is limited in the literature; data for its isomers and derivatives are provided for context.

Signaling Pathway Modulation

The biological effects of coumaric acid isomers are often mediated through their interaction with key cellular signaling pathways. While direct evidence for (E)-m-coumaric acid is still emerging, studies on the closely related p-coumaric acid suggest potential involvement in the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. p-Coumaric acid has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-inflammatory effects.[7][8][9][10]

References

- 1. Human Metabolome Database: Showing metabocard for m-Coumaric acid (HMDB0001713) [hmdb.ca]

- 2. m-Coumaric acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(E)-m-Coumaric Acid: A Comprehensive Technical Guide on Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as (E)-3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. While less abundant and studied than its isomer, p-coumaric acid, m-coumaric acid is gaining interest for its potential biological activities and its role as a metabolite of more complex polyphenols. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies related to (E)-m-coumaric acid, tailored for professionals in research and drug development.

Natural Sources of (E)-m-Coumaric Acid

(E)-m-Coumaric acid is found in a variety of plant-based foods and beverages, often at lower concentrations than its para-isomer. Its presence is frequently the result of the metabolism of other phenolic compounds by gut microflora.

Table 1: Quantitative Data of m-Coumaric Acid in Natural Sources

| Natural Source | Concentration | Reference(s) |

| Virgin Olive Oil | 0.00 - 0.03 mg/100g | [1] |

| Beer (Italian Lager) | 0.01 mg/100mL | [2] |

| Vinegar | Present, but quantification varies | [3] |

Note: Data for (E)-m-coumaric acid is limited, and the table reflects available quantitative analyses. Further research is needed to establish a more comprehensive profile of its distribution in the plant kingdom.

Biosynthesis of (E)-m-Coumaric Acid

The biosynthesis of (E)-m-coumaric acid is intrinsically linked to the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. While the pathway for p-coumaric acid is well-established, the specific steps leading to the meta-hydroxylated form are less clear. Based on current understanding of phenylpropanoid metabolism, a plausible biosynthetic route is proposed.

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. The key step to forming m-coumaric acid is the hydroxylation at the meta-position of the phenyl ring. This reaction is likely catalyzed by a specific hydroxylase enzyme. While cinnamate (B1238496) 4-hydroxylase (C4H) is responsible for the formation of p-coumaric acid, the direct meta-hydroxylation of cinnamic acid is not the primary route. Instead, evidence suggests that meta-hydroxylation, catalyzed by enzymes from the CYP98A family (a type of p-coumaroyl ester 3'-hydroxylase), acts on esters of p-coumaric acid, such as p-coumaroyl-shikimate or p-coumaroyl-quinate[4][5]. Subsequent enzymatic cleavage of the ester linkage would then release m-coumaric acid.

Proposed Biosynthetic Pathway of (E)-m-Coumaric Acid

Experimental Protocols

Extraction of Hydroxycinnamic Acids from Plant Material

This protocol describes a general method for the extraction of free and bound hydroxycinnamic acids, which can be adapted for the analysis of (E)-m-coumaric acid.

1. Sample Preparation:

-

Lyophilize and grind the plant material to a fine powder.

2. Extraction of Free Phenolic Acids:

-

Extract the powdered sample with 80% methanol (B129727) at a 1:10 (w/v) ratio with continuous stirring for 2 hours at room temperature.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process twice on the remaining solid residue.

-

Combine the supernatants and evaporate the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with HCl and extract the free phenolic acids with ethyl acetate (B1210297).

3. Alkaline Hydrolysis for Extraction of Bound Phenolic Acids:

-

The solid residue from the free phenolic acid extraction is subjected to alkaline hydrolysis to release ester-bound phenolic acids.

-

Add 2 M NaOH to the residue and incubate at room temperature for 4 hours with stirring in a nitrogen atmosphere to prevent oxidation.

-

Acidify the mixture to pH 2 with HCl.

-

Extract the released phenolic acids with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of coumaric acid isomers.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for optimal separation.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient might be:

-

0-5 min, 10% B

-

5-20 min, linear gradient to 30% B

-

20-25 min, linear gradient to 50% B

-

25-30 min, hold at 50% B

-

30-35 min, return to 10% B

-

35-40 min, re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector monitoring at wavelengths relevant for hydroxycinnamic acids (e.g., 280 nm and 320 nm).

-

Quantification: Based on a calibration curve generated using an authentic standard of (E)-m-coumaric acid.

Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of (E)-m-coumaric acid.

-

LC Conditions: Similar to the HPLC method described above, but often with smaller particle size columns (e.g., <2 µm) for ultra-high performance.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic acids.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, using specific precursor-to-product ion transitions for m-coumaric acid. The precursor ion will be the deprotonated molecule [M-H]⁻, which for m-coumaric acid is m/z 163.

-

Fragmentation: Collision-induced dissociation (CID) is used to generate characteristic product ions. A common fragmentation for hydroxycinnamic acids is the loss of CO2 (44 Da), resulting in a product ion of m/z 119 for m-coumaric acid.

-

Experimental Workflow for Analysis of (E)-m-Coumaric Acid

Conclusion

(E)-m-Coumaric acid represents an intriguing, yet understudied, member of the hydroxycinnamic acid family. While its natural abundance appears to be lower than its p-isomer, its presence in common dietary sources and its potential role as a bioactive compound warrant further investigation. The biosynthetic pathway, likely involving meta-hydroxylation of a p-coumaroyl ester intermediate, presents an interesting area for future research in plant metabolic engineering. The analytical methods outlined in this guide provide a solid foundation for researchers to explore the occurrence and biological significance of this compound. As research continues, a clearer picture of the role and potential applications of (E)-m-coumaric acid in health and disease will undoubtedly emerge.

References

- 1. Concentration data for m-Coumaric acid in Olive, oil, virgin - Phenol-Explorer [phenol-explorer.eu]

- 2. phenol-explorer.eu [phenol-explorer.eu]

- 3. researchgate.net [researchgate.net]

- 4. Versatile CYP98A enzymes catalyse meta‐hydroxylation reveals diversity of salvianolic acids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of (E)-m-Coumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-m-Coumaric acid, also known as trans-3-hydroxycinnamic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry, natural product analysis, and drug development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for (E)-m-Coumaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (E)-m-Coumaric Acid

| Atom Number | Chemical Shift (δ) in ppm | Multiplicity |

| H-2 | 7.305 | Multiplet |

| H-4 | 7.143 | Doublet |

| H-5 | 6.897 | Doublet of Doublets |

| H-6 | 7.059 | Singlet |

| H-α | 6.462 | Doublet |

| H-β | 7.305 | Multiplet |

Solvent: D₂O, Reference: DSS

Table 2: ¹³C NMR Spectroscopic Data for (E)-m-Coumaric Acid [1]

| Atom Number | Chemical Shift (δ) in ppm |

| C-1 | 133.029 |

| C-2 | 122.937 |

| C-3 | 158.543 |

| C-4 | 116.615 |

| C-5 | 143.189 |

| C-6 | 127.178 |

| C-α | 119.326 |

| C-β | 139.606 |

| C=O | 178.42 |

Solvent: D₂O, Reference: DSS[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for m-Coumaric Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | O-H stretch (carboxylic acid and phenol), C-H stretch (aromatic and vinyl) |

| ~1680 | C=O stretch (conjugated carboxylic acid) |

| ~1630 | C=C stretch (alkene) |

| ~1600, 1580, 1450 | C=C stretch (aromatic ring) |

| ~1300 | O-H bend (phenol) |

| ~1250 | C-O stretch (phenol) |

| ~980 | =C-H bend (trans-alkene) |

Note: The provided data is for 3-hydroxycinnamic acid; the stereochemistry was not explicitly stated in the source.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for m-Coumaric Acid

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 147 | [M-OH]⁺ |

| 119 | [M-COOH]⁺ |

| 91 | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of (E)-m-Coumaric acid.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

A sample of (E)-m-Coumaric acid (typically 5-10 mg) is accurately weighed.

-

The sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (B1202638) (TMS) for DMSO-d₆, is added for chemical shift calibration.

-

The solution is thoroughly mixed until the sample is completely dissolved.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve high homogeneity.

-

For ¹H NMR, a standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (DSS or TMS at 0.00 ppm).

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (E)-m-Coumaric acid.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid (E)-m-Coumaric acid sample is placed directly on the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded. The spectrometer scans the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (E)-m-Coumaric acid.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

A dilute solution of (E)-m-Coumaric acid is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

For GC-MS analysis, the sample may be derivatized (e.g., with a silylating agent like BSTFA) to increase its volatility.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Processing:

-

A mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

The molecular ion peak ([M]⁺) is identified to determine the molecular weight.

-

The fragmentation pattern is analyzed to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (E)-m-Coumaric acid.

References

(E)-m-Coumaric acid solubility in different solvents

An In-depth Technical Guide to the Solubility of (E)-m-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (E)-m-Coumaric acid (also known as trans-3-hydroxycinnamic acid) in various solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and experimental protocols for their work with this compound.

Quantitative Solubility Data

The solubility of (E)-m-Coumaric acid has been experimentally determined in a range of pure organic solvents. The data presented below is crucial for designing crystallization processes, formulating solutions for biological assays, and developing drug delivery systems.

Solubility in Pure Organic Solvents

The solubility of (E)-m-Coumaric acid in several alcohols and esters was measured using the gravimetric method at temperatures ranging from 293.15 K to 333.15 K.[1][2] The experimental results indicate that alcohol solvents are more effective at dissolving (E)-m-Coumaric acid than ester solvents, which aligns with the "like dissolves like" principle.[1][2] The order of solubility in the tested solvents is as follows: isopropanol (B130326) > ethanol (B145695) > methanol (B129727) > n-propanol > n-butanol > isobutanol > methyl acetate (B1210297) > ethyl acetate > n-propyl acetate.[1] Methanol is highlighted as a particularly suitable solvent for industrial crystallization due to the high solubility and the steep temperature-dependent solubility curve.[1][2]

Table 1: Mole Fraction Solubility (x) of (E)-m-Coumaric Acid in Pure Solvents at Various Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Methyl Acetate | Ethyl Acetate | n-Propyl Acetate |

| 293.15 | 0.0883 | 0.0912 | 0.0765 | 0.0931 | 0.0654 | 0.0543 | 0.0432 | 0.0387 | 0.0312 |

| 298.15 | 0.1045 | 0.1078 | 0.0903 | 0.1101 | 0.0773 | 0.0642 | 0.0511 | 0.0457 | 0.0369 |

| 303.15 | 0.1231 | 0.1268 | 0.1061 | 0.1295 | 0.0911 | 0.0758 | 0.0603 | 0.0539 | 0.0436 |

| 308.15 | 0.1445 | 0.1489 | 0.1246 | 0.1521 | 0.1071 | 0.0894 | 0.0712 | 0.0636 | 0.0514 |

| 313.15 | 0.1691 | 0.1745 | 0.1462 | 0.1786 | 0.1258 | 0.1054 | 0.0839 | 0.0751 | 0.0607 |

| 318.15 | 0.1974 | 0.2039 | 0.1712 | 0.2093 | 0.1478 | 0.1239 | 0.0988 | 0.0883 | 0.0714 |

| 323.15 | 0.2298 | 0.2376 | 0.1999 | 0.2449 | 0.1732 | 0.1454 | 0.1162 | 0.1039 | 0.0840 |

| 328.15 | 0.2671 | 0.2764 | 0.2331 | 0.2859 | 0.2023 | 0.1702 | 0.1364 | 0.1221 | 0.0987 |

| 333.15 | 0.3099 | 0.3209 | 0.2706 | 0.3324 | 0.2361 | 0.1988 | 0.1598 | 0.1433 | 0.1158 |

Data sourced from the American Chemical Society publication on the solubility of trans-3-hydroxycinnamic acid.[1][2]

Solubility in Cosolvent Mixtures

The solubility of (E)-m-Coumaric acid has also been investigated in ethanol and ethyl acetate cosolvent mixtures.[1] Interestingly, the solubility in these mixtures can be significantly higher than in either of the pure solvents, a phenomenon known as cosolvency.[1] The peak solubility is observed when the mass fraction of ethanol is 0.5.[1]

Experimental Protocols

The following sections detail the methodologies for determining the solubility of (E)-m-Coumaric acid.

Gravimetric Method for Solubility Determination

This method is widely used for its accuracy and applicability across a range of solvents.[2]

Protocol:

-

Sample Preparation: Add an excess amount of (E)-m-Coumaric acid to a known volume (e.g., 25 mL) of the selected solvent in a sealed conical flask.[2]

-

Equilibration: Place the sealed flask in a water bath oscillator and shake for a sufficient time (e.g., over 24 hours) to ensure the solution reaches saturation.[2] Maintain a constant temperature throughout this process.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, temperature-controlled syringe.

-

Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container and evaporate the solvent under vacuum at an appropriate temperature until a constant weight of the solid residue is achieved.

-

Calculation: The mass of the dissolved (E)-m-Coumaric acid is determined by subtracting the tare weight of the container from the final weight. The mole fraction solubility is then calculated based on the mass of the solute and the mass of the solvent in the sampled aliquot.

Enhancing Aqueous Solubility through pH Adjustment

For biological assays requiring aqueous solutions, the solubility of phenolic compounds like m-coumaric acid can be enhanced by adjusting the pH.[3]

Protocol:

-

pH-Solubility Profile: If not already known, determine the solubility of (E)-m-Coumaric acid across a range of pH values to identify the optimal pH for dissolution.[3]

-

Stock Solution Preparation: Prepare a concentrated stock solution by dissolving the compound in a dilute, sterile basic solution (e.g., 10-100 mM NaOH).[3] This deprotonates the phenolic hydroxyl and carboxylic acid groups, forming a more soluble salt.

-

Dilution and Neutralization: Add the concentrated alkaline stock solution to the aqueous assay buffer. The buffering capacity of the medium should be sufficient to bring the final pH to the desired physiological range (e.g., pH 7.4).[3]

-

Verification: After dilution, visually inspect for any precipitation and measure the final pH of the assay medium to ensure it is within the acceptable range for the experiment.[3]

Visualizations

The following diagrams illustrate key concepts related to the study of (E)-m-Coumaric acid.

Caption: A generalized experimental workflow for the analysis of m-coumaric acid.

Caption: Inhibition of NF-κB and MAPK pathways by m-coumaric acid.

References

(E)-m-Coumaric acid stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of (E)-m-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of (E)-m-coumaric acid. Due to the limited availability of data specifically for the meta isomer, this guide also draws upon findings from its more extensively studied isomers, o-coumaric acid and p-coumaric acid, to infer potential stability and degradation characteristics.

Introduction to (E)-m-Coumaric Acid

(E)-m-Coumaric acid, also known as (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid. These compounds are derivatives of cinnamic acid and are characterized by a phenyl group, a three-carbon side chain, and a carboxylic acid group. The isomers of coumaric acid (ortho, meta, and para) are distinguished by the position of the hydroxyl group on the phenyl ring[1]. m-Coumaric acid is found in various natural sources, including vinegar, and is a microbial metabolite of caffeic acid in the gut[1][2].

Stability of (E)-m-Coumaric Acid

pH Stability

The stability of phenolic compounds is significantly influenced by pH. While specific studies on m-coumaric acid are lacking, related hydroxycinnamic acids like ferulic acid have shown resistance to major pH-induced degradation[3]. Generally, phenolic compounds are more stable in acidic conditions compared to alkaline conditions, where the potential for oxidation increases.

Thermal Stability

Studies on p-coumaric acid indicate that it is a thermally unstable compound that undergoes decarboxylation upon heating[4]. Thermal sterilization processes can also lead to dimerization[5][6]. It is plausible that (E)-m-coumaric acid would exhibit similar susceptibility to thermal degradation.

Photostability

Exposure to light, particularly UV radiation, is a known factor in the degradation of hydroxycinnamic acids. The primary photodegradation pathway is the isomerization of the (E)-isomer to the (Z)-isomer[7]. This trans-cis isomerization has been extensively studied in p-coumaric acid[8]. For o-coumaric acid esters, this photoisomerization is followed by lactonization to form coumarin[9].

Table 1: Summary of Inferred Stability of (E)-m-Coumaric Acid

| Condition | Inferred Stability Profile for (E)-m-Coumaric Acid | Reference (based on isomers) |

| pH | Likely more stable in acidic to neutral pH. Susceptible to degradation in alkaline conditions. | [3] |

| Temperature | Expected to be thermally labile, potentially undergoing decarboxylation and dimerization at elevated temperatures. | [4][5][6] |

| Light (UV) | Susceptible to (E) to (Z) isomerization. Further reactions may occur depending on the specific conditions. | [7][8][9] |

| Storage (Solid) | As a crystalline solid, it is likely to have good long-term stability at room temperature, similar to p-coumaric acid which is stable for at least 4 years. | [10] |

Degradation Pathways

The degradation of (E)-m-coumaric acid can proceed through several pathways, including photodegradation, thermal degradation, and microbial degradation. The following sections outline the likely degradation pathways, primarily inferred from studies on its isomers.

Photodegradation Pathway

The most documented photodegradation pathway for coumaric acids is the isomerization from the (E) (trans) configuration to the (Z) (cis) configuration upon exposure to UV light.

Caption: Photoisomerization of (E)-m-coumaric acid.

Thermal Degradation Pathway

At elevated temperatures, the primary degradation pathway for coumaric acids is decarboxylation, leading to the formation of vinylphenols. For m-coumaric acid, this would result in 3-vinylphenol.

Caption: Thermal decarboxylation of m-coumaric acid.

Microbial Degradation Pathways

Microorganisms employ various enzymatic pathways to degrade hydroxycinnamic acids. Based on the metabolism of p-coumaric acid by different microbes, several potential pathways for m-coumaric acid can be proposed.

Some bacteria can decarboxylate coumaric acids to their corresponding vinylphenols.

Caption: Microbial decarboxylation of m-coumaric acid.

A common microbial degradation pathway involves the shortening of the acrylic acid side chain to a carboxylic acid group, which would convert m-coumaric acid to 3-hydroxybenzoic acid.

Caption: Microbial side-chain oxidation of m-coumaric acid.

Experimental Protocols

Detailed experimental protocols for studying the stability and degradation of (E)-m-coumaric acid are not explicitly available. However, established methods for related compounds can be adapted.

General Experimental Workflow for Stability Studies

Caption: General workflow for stability testing.

Protocol for Photodegradation Study

This protocol is adapted from a method for studying the photodegradation of 2-methoxycinnamic acid[11].

-

Preparation of Solutions:

-

Prepare a stock solution of (E)-m-coumaric acid (e.g., 1000 mg/L) in a suitable solvent like methanol (B129727) or ethanol.

-

Dilute the stock solution with the desired reaction medium (e.g., purified water, buffer of a specific pH) to the target initial concentration (e.g., 10 mg/L).

-

-

Experimental Setup:

-

Use a photoreactor with a quartz vessel to allow UV light penetration.

-

Employ a UV lamp with a known spectral output (e.g., medium-pressure mercury lamp).

-

Maintain a constant temperature using a cooling system.

-

Ensure continuous stirring of the solution.

-

-

Procedure:

-

Fill the reactor with the working solution of (E)-m-coumaric acid.

-

Start the stirrer and then the UV lamp to initiate the reaction.

-

Withdraw aliquots at predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

-

Immediately filter the samples through a 0.22 µm syringe filter into HPLC vials to stop any further reaction.

-

-

Analysis:

-

Analyze the samples using a validated HPLC method to quantify the remaining (E)-m-coumaric acid and detect the formation of the (Z)-isomer and other degradation products.

-

Protocol for Thermal Degradation Study

-

Sample Preparation:

-

Prepare solutions of (E)-m-coumaric acid in the desired matrix (e.g., buffer at a specific pH).

-

Dispense aliquots into sealed vials suitable for heating.

-

-

Procedure:

-

Place the vials in a temperature-controlled oven or water bath at the desired temperatures (e.g., 60, 80, 100, 121 °C).

-

Remove vials at specific time intervals.

-

Cool the vials rapidly to stop the degradation process.

-

-

Analysis:

-

Analyze the samples by HPLC to determine the concentration of remaining (E)-m-coumaric acid and identify degradation products.

-

For volatile products like 3-vinylphenol, headspace GC-MS analysis may be required.

-

Protocol for Microbial Degradation Study

-

Culture Preparation:

-

Select a relevant microorganism or a mixed microbial culture.

-

Grow the culture in a suitable medium until it reaches the desired growth phase (e.g., mid-log phase).

-

-

Procedure:

-

Introduce a sterile solution of (E)-m-coumaric acid into the microbial culture to a final desired concentration.

-

Incubate the culture under controlled conditions (temperature, aeration, pH).

-

Collect samples of the culture medium at various time points.

-

Separate the microbial cells from the supernatant by centrifugation or filtration.

-

-

Analysis:

-

Analyze the supernatant using HPLC-DAD or LC-MS to monitor the disappearance of (E)-m-coumaric acid and the appearance of metabolites.

-

Characterize the identified metabolites using techniques like NMR and high-resolution mass spectrometry.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of coumaric acids and their degradation products[12][13].

-

Stationary Phase: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., with formic acid, acetic acid, or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common for separating the parent compound from its degradation products.

-

Detection:

-

Diode-Array Detector (DAD) or UV-Vis Detector: Suitable for quantification, with detection wavelengths typically around 310-325 nm for the (E)-isomer. The (Z)-isomer will have a slightly different absorption maximum.

-

Mass Spectrometry (MS): Provides structural information for the identification of unknown degradation products.

-

Table 2: Example HPLC Method Parameters for Coumaric Acid Analysis

| Parameter | Typical Value/Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [14] |

| Mobile Phase A | Water with 0.1% Formic Acid | [15] |

| Mobile Phase B | Acetonitrile or Methanol | [15] |

| Flow Rate | 0.8 - 1.0 mL/min | [14][16] |

| Detection | DAD at ~310 nm | [14] |

| Injection Volume | 10 - 20 µL | [14] |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Conclusion

While specific data on the stability and degradation of (E)-m-coumaric acid is limited, a reasonable understanding can be built by drawing parallels with its isomers. It is expected to be susceptible to degradation by light (isomerization), heat (decarboxylation), and certain microorganisms (side-chain oxidation or decarboxylation). The provided experimental frameworks can be adapted by researchers to generate specific stability and degradation data for (E)-m-coumaric acid, which is crucial for its development in pharmaceutical and other applications. Further research is warranted to fully characterize the stability profile and degradation pathways of this specific isomer.

References

- 1. m-Coumaric acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for m-Coumaric acid (HMDB0001713) [hmdb.ca]

- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of thermal sterilization on ferulic, coumaric and cinnamic acids: dimerization and antioxidant activity [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controlled Lactonization of o-Coumaric Esters Mediated by Supramolecular Gels | MDPI [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity of (E)-m-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. As a secondary metabolite synthesized by plants through the shikimic acid pathway, it is found in a variety of dietary sources, including cereals, fruits, and vegetables. While its isomers, p-coumaric and o-coumaric acid, have been extensively studied, m-coumaric acid is also gaining significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current scientific understanding of (E)-m-coumaric acid's biological effects, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development endeavors.

Antioxidant Activity

The antioxidant capacity of m-coumaric acid is a cornerstone of its biological function, enabling it to mitigate oxidative stress implicated in numerous pathologies. This activity is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals.

Quantitative Data: Radical Scavenging Activity

The efficacy of m-coumaric acid as an antioxidant has been quantified using various in vitro assays. While specific IC50 values for (E)-m-coumaric acid are less commonly reported than for its para-isomer, studies consistently demonstrate its potent radical-scavenging capabilities.[1] In contrast, some assays have found it to be a less potent antioxidant compared to other hydroxycinnamic acids like caffeic or ferulic acid, which possess additional hydroxyl or methoxy (B1213986) groups that enhance their antioxidant potential.[1][2]

| Assay Type | Test System | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | Inactive or less potent than other HCAs | [1] |

| ORAC (Oxygen Radical Absorbance Capacity) | Chemical Assay | Potent antioxidant activity | [1] |

| FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | Lower antioxidant potential than gallic acid | [2] |

Note: Quantitative data for (E)-m-coumaric acid is often presented in comparative studies. The table reflects its relative activity as described in the literature.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging activity of a compound.[3][4][5]

Principle: DPPH is a stable free radical with a characteristic deep purple color and absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant substance, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.[5][6]

Materials:

-

(E)-m-Coumaric acid

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectroscopic grade)

-

96-well microplate

-

Microplate spectrophotometer

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark to avoid degradation.[5]

-

Preparation of Test Compound: Prepare a stock solution of (E)-m-Coumaric acid in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Add an equal volume (e.g., 100 µL) of the different concentrations of the m-coumaric acid solution to the wells.

-

For the blank, add methanol instead of the test sample. For the control, add the test compound to methanol without DPPH.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

Visualization: Free Radical Scavenging

Caption: Mechanism of hydrogen atom donation by m-coumaric acid to neutralize a free radical.

Anti-inflammatory Activity

(E)-m-Coumaric acid demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. This activity is crucial for its potential in managing chronic inflammatory diseases.

Mechanism of Action

Studies on related hydroxycinnamic acids show that their anti-inflammatory effects are mediated through the inhibition of major inflammatory pathways.[7] (E)-m-Coumaric acid is suggested to:

-

Inhibit Pro-inflammatory Cytokines: It can suppress the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] In diabetic rat models, m-coumaric acid treatment significantly reduced the expression of these inflammatory markers in retinal tissue.[8]

-

Downregulate Inflammatory Enzymes: It is known to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[7]

-

Modulate Signaling Pathways: The anti-inflammatory action is primarily linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] By preventing the activation of these pathways, m-coumaric acid blocks the transcription of numerous pro-inflammatory genes.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways like NF-κB.[9][10][11]

Principle: This technique involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (e.g., phosphorylated IκB, p65 subunit of NF-κB) to visualize and quantify its expression.

Materials:

-

RAW 264.7 macrophage cells or similar

-

LPS (Lipopolysaccharide)

-

(E)-m-Coumaric acid

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with various concentrations of (E)-m-Coumaric acid for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[9]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[9]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electrotransfer apparatus.[11]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Antibody Incubation:

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[9]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by m-coumaric acid, preventing transcription of inflammatory genes.

Anticancer Activity

(E)-m-Coumaric acid exhibits potential as an anticarcinogenic agent through mechanisms that include inducing apoptosis, causing cell cycle arrest, and inhibiting cell proliferation.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

While data for m-coumaric acid is limited, studies on its isomers provide a strong rationale for its investigation. O-coumaric acid has been shown to be effective against human breast cancer cells (MCF-7), and p-coumaric acid has demonstrated inhibitory effects on colon cancer cell lines.[12][13]

| Isomer | Cell Line | Assay | IC50 / EC50 Value | Reference |

| o-Coumaric Acid | MCF-7 (Breast) | MTT | EC50: 4.95 mM | [13][14] |

| p-Coumaric Acid | HCT-15 (Colon) | Antiproliferative | IC50: 1400 µmol/L (1.4 mM) | [12] |

| p-Coumaric Acid | HT-29 (Colon) | Antiproliferative | IC50: 1600 µmol/L (1.6 mM) | [12] |

| p-Coumaric Acid | HT-29 (Colon) | MTT | IC50: 150 µM (Day 1) | [15] |

| p-Coumaric Acid | A375 (Melanoma) | MTT | IC50: 4.4 mM (24h), 2.5 mM (48h) | [16] |

| p-Coumaric Acid | B16 (Melanoma) | MTT | IC50: 4.1 mM (24h), 2.8 mM (48h) | [16] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form insoluble purple formazan (B1609692) crystals.[20] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[20]

Materials:

-

Cancer cell line (e.g., MCF-7, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

(E)-m-Coumaric acid

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of (E)-m-Coumaric acid. Include wells for untreated controls (vehicle only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours in a humidified atmosphere.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Visualization: Apoptotic Pathway Modulation

Caption: m-Coumaric acid promotes apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.

Neuroprotective Effects

(E)-m-Coumaric acid and its isomers show promise in neuroprotection, primarily by combating oxidative stress and apoptosis in neuronal cells, which are key factors in neurodegenerative diseases and ischemic brain injury.

Mechanism of Action

The neuroprotective properties are multifaceted and include:

-

Antioxidant and Anti-apoptotic Effects: In models of cerebral ischemia, p-coumaric acid has been shown to reduce oxidative damage and improve neurological outcomes, highlighting its strong antioxidant and anti-apoptotic features.[21][22][23]

-

Modulation of Signaling Pathways: p-Coumaric acid protects against corticosterone-induced neurotoxicity by regulating the phosphorylation of key signaling proteins, including ERK1/2, Akt, mTOR, and the transcription factor CREB (cAMP response element-binding protein).[24]

-

Activation of Autophagy: In models of amyotrophic lateral sclerosis (ALS), p-coumaric acid was found to reduce the accumulation of mutant SOD1 protein aggregates and prevent neurotoxicity by activating autophagy, a cellular process for clearing damaged components.[25]

Visualization: Neuroprotective Signaling Workflow

Caption: Neuroprotective signaling activated by m-coumaric acid via Akt, ERK, and CREB pathways.

Conclusion

(E)-m-Coumaric acid is a biologically active phenolic compound with significant therapeutic potential. Its well-documented antioxidant properties form the basis for its potent anti-inflammatory, anticancer, and neuroprotective effects. The ability to modulate critical cellular signaling pathways, including NF-κB, MAPKs, and Akt/mTOR, underscores its potential as a multi-target agent for complex diseases. While much of the detailed quantitative data and mechanistic insight comes from studies on its isomers, particularly p-coumaric acid, the evidence strongly supports the continued investigation of m-coumaric acid as a lead compound in drug discovery and development. Further research is warranted to fully elucidate its specific pharmacokinetic profile and to validate its efficacy in preclinical and clinical settings.

References

- 1. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m-Coumaric acid attenuates non-catalytic protein glycosylation in the retinas of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. banglajol.info [banglajol.info]

- 13. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: o-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia [ijbms.mums.ac.ir]

- 24. mdpi.com [mdpi.com]

- 25. p-Coumaric Acid Has Protective Effects against Mutant Copper–Zinc Superoxide Dismutase 1 via the Activation of Autophagy in N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Potential of (E)-m-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plant sources. Like its isomers, ortho- and para-coumaric acid, it has garnered interest for its potential health benefits, particularly its antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides a comprehensive overview of the current understanding of the antioxidant potential of (E)-m-Coumaric acid, focusing on its mechanisms of action, quantitative antioxidant activity, and relevant experimental protocols. While research specifically on the m-isomer is less extensive than on the p-isomer, this guide consolidates the available data and draws logical inferences from comparative studies and the broader knowledge of hydroxycinnamic acids.

Mechanisms of Antioxidant Action

The antioxidant activity of (E)-m-Coumaric acid is believed to be exerted through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense systems.

2.1. Direct Radical Scavenging

Phenolic compounds like m-coumaric acid can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing cellular damage. The presence of a hydroxyl group on the phenyl ring is crucial for this activity.

2.2. Modulation of Cellular Signaling Pathways

Beyond direct scavenging, hydroxycinnamic acids are known to influence key signaling pathways that regulate the expression of antioxidant and cytoprotective enzymes. While direct evidence for m-coumaric acid is still emerging, the well-studied p-coumaric acid provides a strong model for its likely mechanisms.

2.2.1. Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhances the cell's capacity to neutralize ROS. Studies on p-coumaric acid have demonstrated its ability to activate the Nrf2 pathway, and it is plausible that m-coumaric acid shares this capability.[1]

Putative Nrf2/ARE signaling pathway activation by (E)-m-Coumaric acid.

2.2.2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to external stimuli. Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress can lead to the aberrant activation of these pathways, contributing to cellular damage. Studies on p-coumaric acid have shown that it can modulate MAPK signaling, often by inhibiting the phosphorylation of p38, ERK, and JNK, thereby protecting cells from oxidative stress-induced apoptosis.[2][3] It is hypothesized that m-coumaric acid may exert similar protective effects through the modulation of these pathways.

Putative modulation of MAPK signaling pathways by (E)-m-Coumaric acid.

Quantitative Antioxidant Activity

A comparative in-vitro study of coumaric acid isomers has shed some light on their relative antioxidant potential. While p-coumaric acid consistently demonstrated superior activity in antiglycation and reduction of ROS in lymphocytes, m-coumaric acid also exhibited antioxidant properties.[4][5] An in vivo study in diabetic rats showed that m-coumaric acid supplementation led to a significant elevation in the levels of antioxidant enzymes such as glutathione (B108866) (GSH), catalase, and superoxide (B77818) dismutase (SOD) in the retina.[6]

The following tables summarize the available quantitative data for the antioxidant activity of coumaric acid isomers. Due to the limited data for m-coumaric acid, values for p-coumaric acid are included for comparative purposes.

Table 1: In Vitro Antioxidant Activity of Coumaric Acid Isomers

| Assay | m-Coumaric Acid (EC50/IC50) | p-Coumaric Acid (EC50/IC50) | Reference Compound (EC50/IC50) | Notes |

| DPPH Radical Scavenging | > Caffeic Acid | 255.69 µg/mL | Ascorbic Acid: 5.40 µg/mL | The TEAC value for m-coumaric acid was reported to be lower than that of p-coumaric acid in one study.[7][8][9] |

| Hydroxyl Radical Scavenging | - | 4.72 µM | - | [10] |

| Antiglycation Activity | Less effective than p-CA | Most effective isomer | - | Qualitative comparison from a study on human serum albumin.[4][5] |

| ROS Reduction in Lymphocytes | Less effective than p-CA | Most effective isomer | - | Measured by DCF fluorescence.[4][5] |

Table 2: In Vivo Antioxidant Effects of m-Coumaric Acid in Diabetic Rat Retina[6]

| Parameter | Diabetic Control | m-Coumaric Acid (150 mg/kg) | m-Coumaric Acid (300 mg/kg) |

| GSH | Significantly Reduced | Significantly Increased | Significantly Increased |

| Catalase Activity | Significantly Reduced | Significantly Increased | Significantly Increased |

| SOD Activity | Significantly Reduced | Significantly Increased | Significantly Increased |

| Lipid Peroxidation (MDA) | Significantly Elevated | Dose-dependent Decrease | Dose-dependent Decrease |

Experimental Protocols

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add a fixed volume of the DPPH solution to each dilution in a microplate or cuvette.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue/green ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compound solutions, and a positive control (e.g., Trolox).

-

Procedure:

-

Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the diluted ABTS•+ solution to various concentrations of the test compound or positive control.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

4.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution), test compound solutions, and a standard (e.g., FeSO₄).

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add the FRAP reagent to the test compound solutions.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺.

4.4. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells.

-